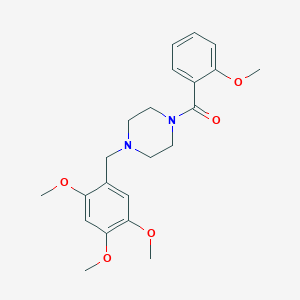
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the benzylpiperazine class of drugs. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic effects. TFMPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts on the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, this compound can increase the release of serotonin and enhance its activity in the brain. This mechanism of action is similar to that of other serotonin receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that play a role in mood regulation. These effects may contribute to the potential therapeutic effects of this compound in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine is its ability to selectively target serotonin receptors, which may reduce the risk of unwanted side effects. However, its complex mechanism of action and potential interactions with other drugs may make it difficult to study in a laboratory setting. Additionally, the lack of standardized dosing and administration protocols may complicate the interpretation of research results.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its mechanism of action. Studies that investigate the effects of this compound in animal models and human subjects may provide valuable insights into its safety and efficacy. Additionally, the development of new compounds that target serotonin receptors may lead to the discovery of more effective treatments for mood disorders.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2-methoxybenzoyl chloride with 2,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used to produce this compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic effects, particularly in the treatment of mood disorders such as depression and anxiety. It has been found to act as a serotonin receptor agonist, which means it can enhance the activity of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin activity, this compound may help to alleviate symptoms of depression and anxiety.
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-17(18)22(25)24-11-9-23(10-12-24)15-16-13-20(28-3)21(29-4)14-19(16)27-2/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI-Schlüssel |
BICPSAZUUUCKOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)